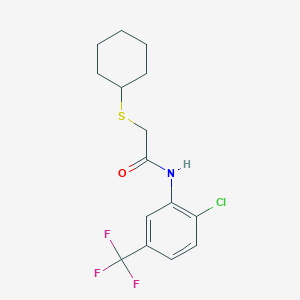![molecular formula C22H22F3N5O4S2 B2686893 N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 317328-63-5](/img/structure/B2686893.png)
N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazole ring, a trifluoromethyl group, a morpholine ring, and a sulfonamide group. These groups are common in many pharmaceuticals and agrochemicals due to their reactivity and the properties they confer to molecules .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The trifluoromethyl group could potentially undergo reactions with strong bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) developed a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist, showcasing significant efficacy in pre-clinical tests for emesis and depression. This compound demonstrates the potential therapeutic application of structurally related compounds in addressing clinical conditions associated with the NK1 receptor, such as depression and vomiting (Harrison et al., 2001).
Chemical Modification for Agricultural Applications
Collins, Hughes, and Johnson (2000) investigated chemical modifications of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, leading to derivatives with potential agricultural applications. Their work elucidates the chemical versatility of triazinones and their derivatives, underscoring the potential for creating novel compounds with specific applications in agriculture (Collins, Hughes, & Johnson, 2000).
Herbicidal Activities
Research by Luo et al. (2008) focused on designing novel triazolinone derivatives with significant herbicidal activities. They identified a compound with promising efficacy as a post-emergent herbicide for controlling broadleaf weeds in rice fields, highlighting the role of triazolinone and its derivatives in developing new herbicides (Luo et al., 2008).
Antimicrobial and Antituberculosis Studies
Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis. Their findings revealed compounds with significant activity against MTB, suggesting the potential of similar structures in developing antituberculosis agents (Chitra et al., 2011).
Anticancer Properties
Zyabrev et al. (2022) conducted a study on a series of 4-arylsulfonyl-1,3-oxazoles, evaluating their anticancer activities against various cancer cell lines. Their research offers insights into the development of new compounds with potential anticancer properties, highlighting the significance of sulfonamide derivatives in therapeutic applications (Zyabrev et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O4S2/c1-35-21-28-27-19(30(21)17-4-2-3-16(13-17)22(23,24)25)14-26-20(31)15-5-7-18(8-6-15)36(32,33)29-9-11-34-12-10-29/h2-8,13H,9-12,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPQSIYVLNPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-2-pyridinyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2686811.png)
![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)

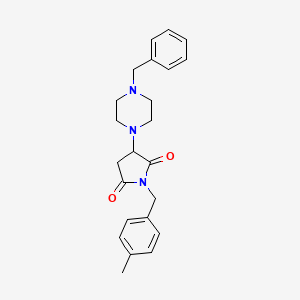
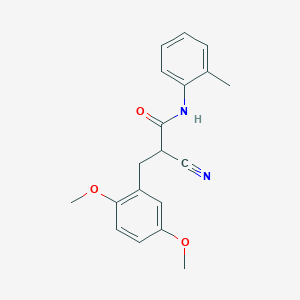
![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)
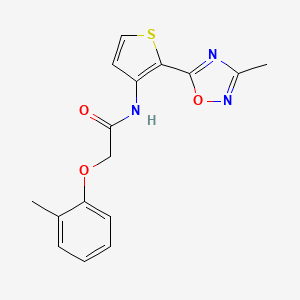
![3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine](/img/structure/B2686826.png)

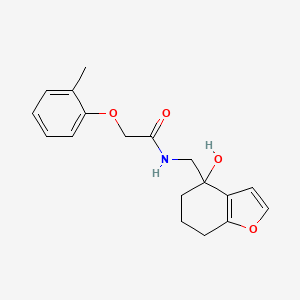
![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)
